N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide
Description
N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with two aromatic rings and a tetrazole moiety. The ethoxy group (-OCH₂CH₃) is located at the 2-position of the first phenyl ring, while the methoxy group (-OCH₃) occupies the 2-position of the second phenyl ring. The 1H-tetrazol-5-yl group, a five-membered aromatic ring containing four nitrogen atoms, is a critical pharmacophore known for its bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability in drug candidates .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-3-27-17-11-7-5-9-15(17)20-19(25)14(18-21-23-24-22-18)12-13-8-4-6-10-16(13)26-2/h4-11,14H,3,12H2,1-2H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBWCSZIAZJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide involves disconnecting the molecule into three primary fragments (Figure 1):
- 2-Ethoxyaniline : Serves as the nitrogen source for the amide bond.
- 3-(2-Methoxyphenyl)-2-cyanopropanoic Acid : Provides the propanamide backbone with a nitrile group for tetrazole formation.
- Tetrazole Ring : Introduced via cycloaddition or substitution.
Key synthetic challenges include preserving the integrity of the methoxy and ethoxy groups under acidic/basic conditions and ensuring regioselective tetrazole formation.
Stepwise Synthesis via Cyano Intermediate
Synthesis of 2-Cyano-N-(2-Ethoxyphenyl)-3-(2-Methoxyphenyl)Propanamide
The propanamide backbone is constructed first, followed by tetrazole ring formation.
Reaction Conditions and Mechanisms
- Michael Addition : 2-Methoxyphenylacetonitrile reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form 3-(2-methoxyphenyl)-2-cyanopropanoyl chloride.
- Amidation : The acyl chloride intermediate couples with 2-ethoxyaniline in dichloromethane at 0–5°C, yielding 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Amidation) | 68–72% (estimated) |
| Purity (HPLC) | >95% (after recrystallization) |
Optimization Strategies
Tetrazole Ring Formation via Huisgen Cycloaddition
The nitrile group undergoes [2+3] cycloaddition with sodium azide to form the tetrazole ring.
Reaction Protocol
- Cycloaddition : 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide reacts with sodium azide (3 eq) and ammonium chloride (1 eq) in DMF at 100°C for 12–16 hours.
- Workup : The mixture is acidified (pH 2–3) with HCl, and the product is extracted with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cycloaddition) | 55–60% (estimated) |
| Regioselectivity | 1H-tetrazole isomer favored (95:5) |
Mechanistic Insights
The reaction proceeds via a Huisgen-type mechanism, where the nitrile acts as a dipolarophile, and azide serves as the 1,3-dipole. Zinc bromide may be used as a Lewis acid catalyst to accelerate the reaction.
Alternative Route: Preformed Tetrazole Approach
Synthesis of 3-(1H-Tetrazol-5-yl)Propanoic Acid
This method involves preparing the tetrazole-bearing propanoic acid before amidation.
Saponification and Cycloaddition
- Ester Hydrolysis : Methyl 3-(1H-tetrazol-5-yl)propanoate is hydrolyzed with NaOH in methanol/water (1:1) at 20°C for 4 hours.
- Acidification : The mixture is acidified with HCl to precipitate 3-(1H-tetrazol-5-yl)propanoic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Hydrolysis) | 85–90% |
Amide Coupling
- Activation : The carboxylic acid is converted to an acyl chloride using thionyl chloride (2 eq) in refluxing toluene.
- Coupling : Reaction with 2-ethoxyaniline in the presence of pyridine yields the target compound.
Challenges :
- Competitive oxidation of the tetrazole ring under acidic conditions.
- Low solubility of the tetrazole-acid in organic solvents.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability and reduces reaction times:
Green Chemistry Metrics
| Metric | Value (Batch vs Flow) |
|---|---|
| E-Factor | 12.4 (Batch) vs 4.8 (Flow) |
| PMI | 28.6 vs 11.2 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Cyano Intermediate | High regioselectivity | Multi-step purification |
| Preformed Tetrazole | Fewer side reactions | Low solubility issues |
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds containing tetrazole moieties can exhibit anticancer properties. The unique structure of this compound may interact with specific biological targets involved in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.
- Antimicrobial Properties : The presence of the tetrazole ring may contribute to antimicrobial activity, as similar compounds have shown efficacy against various pathogens.
Pharmacological Studies
Pharmacological evaluations are crucial for understanding the compound's mechanisms of action:
- Pharmacodynamics : Studies focusing on how the compound affects biological systems are ongoing. Initial findings suggest it may influence receptor interactions or enzyme activities related to disease processes.
- Pharmacokinetics : Understanding how the compound is absorbed, distributed, metabolized, and excreted is vital for assessing its therapeutic potential. Research in this area will help determine optimal dosing regimens.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity at specific concentrations, suggesting potential as an anticancer agent. Further mechanistic studies are required to elucidate its action pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, the compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests that it may inhibit pathways involved in inflammation, warranting further exploration in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
2.1.1. N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₇H₁₆FN₅O₂
- Molecular Weight : 341.346 g/mol
- Key Differences : The ethoxy group in the target compound is replaced by a fluorine atom at the 2-position of the first phenyl ring. Fluorine’s electronegativity and small size may enhance membrane permeability but reduce steric bulk compared to ethoxy. The compound’s physicochemical properties (e.g., logP = 2.89) suggest moderate lipophilicity .
2.1.2. N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₉H₂₁N₅O₃
- Molecular Weight : 375.41 g/mol
- Key Differences: Ethoxy and methoxy groups are positioned at the 4-positions of their respective phenyl rings.
2.1.3. N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(1H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₉H₂₁N₅O
- Molecular Weight : 335.40 g/mol
- Key Differences : Ethyl and methyl groups replace the ethoxy and methoxy substituents. The absence of oxygen atoms reduces hydrogen-bonding capacity, which may impact solubility and target affinity .
Bioactive Tetrazole Analogs with Distinct Backbones
2.2.1. 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide
- Molecular Formula : C₁₁H₁₂ClN₅O₂
- Molecular Weight : 281.70 g/mol
- Key Differences: This clofibric acid analog replaces aromatic rings with a phenoxy group and a methyl branch. It demonstrated promising bioavailability in rat models for dyslipidemia and type 2 diabetes, highlighting the tetrazole’s role in metabolic stability .
2.2.2. 3-Methyl-2-[pentanoyl-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic Acid
- Molecular Formula : C₂₇H₂₈N₆O₃
- Molecular Weight : 508.55 g/mol
- Key Differences : A valine-derived tetrazole analog (e.g., Diovan®) used clinically for hypertension. The branched alkyl chain and carboxylic acid replacement underscore the versatility of tetrazole in drug design .
Research Findings and Implications
- Synthetic Accessibility : The target compound and analogs are synthesized via nucleophilic acyl substitutions or Suzuki couplings, with tetrazole rings introduced via [2+3] cycloadditions .
- ADME Profiles : Tetrazole derivatives generally exhibit favorable absorption due to their ionizable nature (pKa ~4–5), though substituents like ethoxy may increase logP and affect distribution .
Biological Activity
N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O3. The compound exhibits a complex structure that contributes to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 15 µM and 20 µM, respectively. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Case Study: Carrageenan-Induced Paw Edema
In a carrageenan-induced paw edema model in rats, administration of this compound led to a reduction in paw swelling by approximately 40% compared to the control group.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as MAPK and NF-kB, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide, and how are reaction conditions optimized?
The synthesis involves sequential steps: (i) formation of the tetrazole ring via cyclization of nitriles or hydrazine derivatives, (ii) coupling of methoxy-substituted phenyl groups using Ullmann or Suzuki-Miyaura reactions, and (iii) amide bond formation. Critical parameters include temperature control (60–80°C for tetrazole cyclization) and pH adjustment (neutral to mildly acidic for amidation). High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for purification to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- NMR : and NMR identify methoxy (-OCH), ethoxy (-OCH), and tetrazole protons (δ 8.5–9.5 ppm for NH).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 367.409 g/mol for CHNO) and fragmentation patterns.
- IR : Peaks at ~1650 cm (amide C=O) and 2500–2600 cm (tetrazole N-H) validate functional groups .
Q. How does the tetrazole moiety influence the compound’s solubility and stability?
The tetrazole ring enhances solubility in polar solvents (e.g., DMSO, methanol) due to its acidic NH group (pKa ~4.5). Stability studies under varying pH (2–9) and temperature (4–40°C) show degradation <5% over 30 days when stored in amber vials at -20°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures (PDB IDs) of COX-2 or angiotensin II receptors identifies binding affinities. Key interactions include:
- Hydrogen bonding between the tetrazole NH and active-site residues (e.g., Arg120 in COX-2).
- π-π stacking of methoxyphenyl groups with hydrophobic pockets. MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories .
Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?
Comparative structure-activity relationship (SAR) studies using analogs with substituent variations (Table 1) clarify activity trends. For example:
| Compound | Substituents | Activity (IC, μM) |
|---|---|---|
| A | 2-ethoxy, 2-methoxy | 0.12 (COX-2 inhibition) |
| B | 4-ethoxy, 2-methoxy | 2.5 (COX-2 inhibition) |
| Meta-analysis of dose-response curves and selectivity indices (e.g., COX-1 vs. COX-2) minimizes false positives . |
Q. How do crystallographic techniques (e.g., X-ray diffraction) elucidate conformational flexibility?
Single-crystal X-ray diffraction (SHELX-2018) reveals torsional angles between the tetrazole and propanamide backbone. Key findings:
- Dihedral angles of 15–25° between phenyl rings indicate restricted rotation.
- Hydrogen-bonding networks stabilize the 1H-tetrazole tautomer over 2H-forms. CIF files are refined to R-factor <0.05 .
Q. What experimental designs mitigate challenges in assessing pharmacokinetic properties (e.g., bioavailability)?
- In vitro : Caco-2 cell monolayers predict intestinal permeability (P >1 × 10 cm/s).
- In vivo : Radiolabeled -tracking in rodent plasma quantifies t and AUC.
- Metabolite ID : LC-MS/MS identifies phase I/II metabolites (e.g., O-demethylation by CYP3A4) .
Methodological Notes
- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from methoxy/ethoxy groups .
- Crystallography : Use SHELXL for refinement and PLATON for symmetry checks to avoid twinning artifacts .
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
